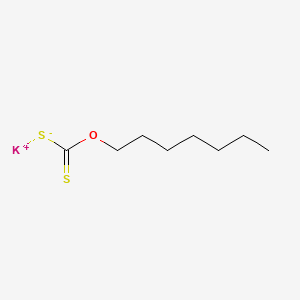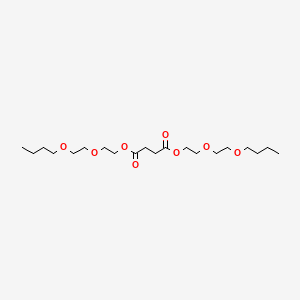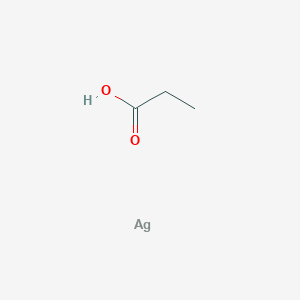
Silver(1+) propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silver(1+) propionate can be synthesized through a metathesis reaction. One common method involves reacting silver nitrate (AgNO3) with sodium propionate (C3H5NaO2) in an aqueous solution. The reaction proceeds as follows:
AgNO3+C3H5NaO2→C3H5AgO2+NaNO3
The silver propionate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: Industrial production of this compound typically involves similar metathesis reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reactants and controlled reaction environments are crucial to prevent contamination and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Silver(1+) propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide (Ag2O) and propionic acid.
Reduction: It can be reduced to metallic silver (Ag) under certain conditions.
Substitution: The propionate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligands such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products:
Oxidation: Silver oxide (Ag2O) and propionic acid.
Reduction: Metallic silver (Ag).
Substitution: Silver halides (AgCl, AgBr) and corresponding propionic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Silver(1+) propionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and nanomaterials.
Biology: Silver compounds, including this compound, are studied for their antimicrobial properties.
Medicine: Research is ongoing into the use of silver compounds in wound dressings and antimicrobial coatings.
Industry: It is used in the production of conductive inks and pastes for electronic applications.
Wirkmechanismus
The mechanism of action of silver(1+) propionate primarily involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to cell damage and death. The silver ions can also bind to DNA and proteins, disrupting essential cellular processes. This antimicrobial action makes this compound valuable in medical and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Silver acetate (C2H3AgO2)
- Silver butyrate (C4H7AgO2)
- Silver benzoate (C7H5AgO2)
Comparison: Silver(1+) propionate is unique due to its specific chain length and properties. Compared to silver acetate, it has a longer carbon chain, which can influence its solubility and reactivity. Silver butyrate and silver benzoate have even longer chains, which further alter their physical and chemical properties. The choice of compound depends on the specific application and desired properties.
Eigenschaften
CAS-Nummer |
5489-14-5 |
|---|---|
Molekularformel |
C3H6AgO2 |
Molekulargewicht |
181.95 g/mol |
IUPAC-Name |
propanoic acid;silver |
InChI |
InChI=1S/C3H6O2.Ag/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI-Schlüssel |
PVRLVPAHFKKRNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)O.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


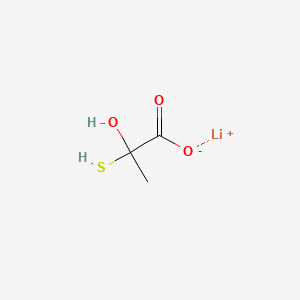
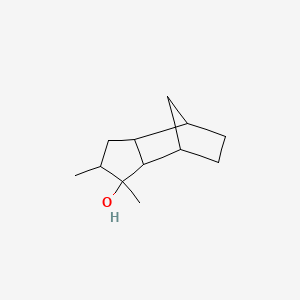
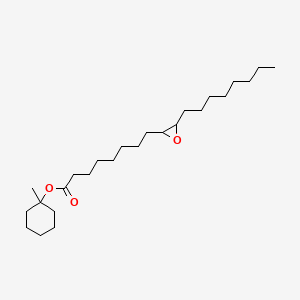



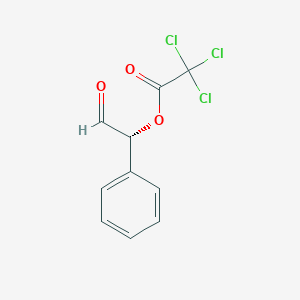
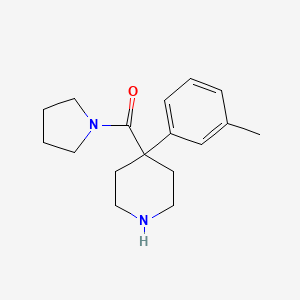
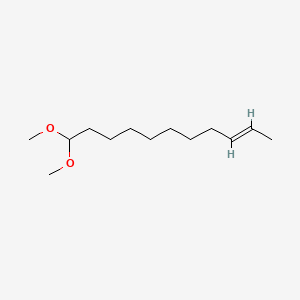
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)
